(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,4-dimethylphenyl)methanone
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Overview
Description
(1R,5S)-8-azabicyclo[321]oct-2-en-8-yl(3,4-dimethylphenyl)methanone is a bicyclic compound that features a unique azabicyclo[321]octane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,4-dimethylphenyl)methanone typically involves the following steps:
Formation of the Azabicyclo[3.2.1]octane Core: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile, followed by a series of functional group transformations.
Introduction of the 3,4-Dimethylphenyl Group: This step often involves a Friedel-Crafts acylation reaction, where the azabicyclo[3.2.1]octane core is reacted with 3,4-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,4-dimethylphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted azabicyclo[3.2.1]octane derivatives.
Scientific Research Applications
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,4-dimethylphenyl)methanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the interactions between small molecules and biological targets.
Industrial Applications: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,4-dimethylphenyl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one
- (1R,5S)-3-Azabicyclo[3.2.1]octane hydrochloride**
Uniqueness
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,4-dimethylphenyl)methanone is unique due to its specific substitution pattern and the presence of the 3,4-dimethylphenyl group, which imparts distinct chemical and biological properties compared to other azabicyclo[3.2.1]octane derivatives.
Properties
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl-(3,4-dimethylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-11-6-7-13(10-12(11)2)16(18)17-14-4-3-5-15(17)9-8-14/h3-4,6-7,10,14-15H,5,8-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODXQUJOOYMSPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2C3CCC2C=CC3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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